(2-Bromo-4-tert-butylphenoxy)acetic acid is an organic compound characterized by the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of approximately 287.15 g/mol. It features a phenoxy group attached to an acetic acid moiety, with a bromine atom and a tert-butyl group located on the aromatic ring. This compound belongs to the class of phenoxyacetic acids, which are known for their diverse applications in agriculture and pharmaceuticals .
These reactions highlight its versatility in synthetic organic chemistry and potential for modification into more complex structures .
Several methods have been developed for synthesizing (2-Bromo-4-tert-butylphenoxy)acetic acid:
These methods allow for varying yields and purities depending on reaction conditions and reagents used .
(2-Bromo-4-tert-butylphenoxy)acetic acid finds applications primarily in:
Several compounds share structural similarities with (2-Bromo-4-tert-butylphenoxy)acetic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Chloro-2-(tert-butyl)phenoxy)acetic acid | C₁₂H₁₅ClO₃ | Chlorine substitution instead of bromine |
| 2-(4-Methylphenoxy)acetic acid | C₁₂H₁₄O₃ | Lacks halogen; methyl group instead |
| 2-(4-Nitrophenoxy)acetic acid | C₁₂H₁₃NO₄ | Contains a nitro group; differing reactivity |
The uniqueness of (2-Bromo-4-tert-butylphenoxy)acetic acid lies in its specific bromination pattern and tert-butyl substitution, which confer distinct chemical properties and biological activities compared to these similar compounds .
Phenoxyacetic acid derivatives are a class of organochemical compounds featuring a phenoxy group (-O-C₆H₅) attached to an acetic acid moiety. These compounds are pivotal in synthetic chemistry due to their role as intermediates in herbicide production (e.g., 2,4-D and MCPA). Their biological activities span antimicrobial, anti-inflammatory, and anticancer properties, often modulated by substitutions on the aromatic ring. For example, halogenation or alkylation at specific positions enhances receptor-binding affinity or metabolic stability.
The synthesis of phenoxyacetic acid was first reported in 1880 via the reaction of sodium phenolate with sodium chloroacetate. Advances in the 20th century enabled the development of substituted derivatives, such as (2-Bromo-4-tert-butylphenoxy)acetic acid, through halogenation and Friedel-Crafts alkylation. The tert-butyl group, introduced to enhance steric hindrance and lipophilicity, was pivotal in optimizing pharmacokinetic properties for agrochemical use.
This compound exemplifies the strategic use of substituents to tailor chemical behavior. The bromine atom facilitates nucleophilic substitution reactions, while the tert-butyl group stabilizes the aromatic ring against electrophilic attack. Such modifications are critical in drug design, where target specificity and metabolic resistance are paramount. Recent studies highlight its role in inhibiting auxin transporters in plants, offering insights into herbicide resistance mechanisms.
The molecular structure of (2-Bromo-4-tert-butylphenoxy)acetic acid (Fig. 1) features:
The compound (2-Bromo-4-tert-butylphenoxy)acetic acid follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for organometallic compounds containing aromatic ether linkages [1]. The primary International Union of Pure and Applied Chemistry name for this compound is 2-(4-bromo-2-tert-butylphenoxy)acetic acid, which systematically describes the structural arrangement of functional groups and substituents [1] [4]. The nomenclature reflects the presence of a phenoxy group (phenyl-oxygen linkage) connected to an acetic acid moiety, with specific substitution patterns on the aromatic ring [1].
The systematic classification places this compound within the phenoxyacetic acid family, characterized by the core structural motif of a phenyl ring connected through an oxygen atom to an acetic acid group [1] [3]. The molecular formula C₁₂H₁₅BrO₃ indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, and three oxygen atoms, with a molecular weight of 287.15 grams per mole [1] [3] [4]. The structural arrangement includes a tert-butyl group positioned at the 2-position (ortho) relative to the phenoxy linkage and a bromine substituent at the 4-position (para) on the aromatic ring [1] [4].
The systematic naming convention follows the principle of identifying the longest carbon chain containing the carboxylic acid functional group as the parent structure, with the phenoxy group and its substituents treated as substituents on the acetic acid backbone [1]. The numbering system for the aromatic ring begins from the carbon atom bearing the oxygen linkage, establishing the positional relationships of the bromine and tert-butyl substituents [1] [4].
The compound is recognized under multiple nomenclature systems and registry databases, ensuring comprehensive identification across scientific and regulatory frameworks [1] [3] [4]. The Chemical Abstracts Service registry number 425372-86-7 serves as the primary unique identifier for this compound in chemical databases and literature [1] [3] [4]. Alternative International Union of Pure and Applied Chemistry nomenclature variations include (4-bromo-2-tert-butylphenoxy)acetic acid, which represents a simplified naming convention maintaining structural accuracy [1] [4].
Table 1: Nomenclature and Registry Identifiers
| Identifier Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name (Primary) | 2-(4-bromo-2-tert-butylphenoxy)acetic acid |
| International Union of Pure and Applied Chemistry Name (Alternative) | (4-bromo-2-tert-butylphenoxy)acetic acid |
| Chemical Abstracts Service Registry Number | 425372-86-7 |
| Molecular Formula | C₁₂H₁₅BrO₃ |
| Molecular Weight (grams per mole) | 287.15 |
| International Chemical Identifier | InChI=1S/C12H15BrO3/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) |
| International Chemical Identifier Key | GCBNGPDJYUPSBS-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)O |
| Chemical Entities of Biological Interest Database Identifier | CHEMBL386348 |
| PubChem Compound Identifier | 719761 |
| Unique Ingredient Identifier | R23B6XSF3K |
| Molecular Design Limited Number | MFCD01848838 |
The International Chemical Identifier representation provides a standardized method for describing the molecular structure and connectivity, enabling precise computational analysis and database searching [1]. The International Chemical Identifier Key serves as a shortened hash representation of the complete International Chemical Identifier, facilitating rapid database queries and structural comparisons [1]. The Simplified Molecular Input Line Entry System notation offers a linear representation of the molecular structure, commonly used in cheminformatics applications and structural databases [1] [3].
Database identifiers from multiple sources ensure comprehensive coverage across chemical, biological, and pharmaceutical databases [1] [3]. The Chemical Entities of Biological Interest Database identifier CHEMBL386348 indicates the compound's presence in medicinal chemistry databases, while the PubChem Compound Identifier 719761 provides access to extensive chemical property data [1]. The Unique Ingredient Identifier R23B6XSF3K represents the regulatory identifier used in pharmaceutical and chemical substance registration systems [1].
The structural framework of (2-Bromo-4-tert-butylphenoxy)acetic acid exhibits specific positional arrangements that distinguish it from related phenoxyacetic acid derivatives through isomeric variations [1] [2]. Positional isomerism in this compound class primarily involves the placement of halogen and alkyl substituents on the aromatic ring relative to the phenoxy linkage [14] [16]. The target compound features bromine substitution at the para position (4-position) and tert-butyl substitution at the ortho position (2-position), creating a specific electronic and steric environment [1] [4].
Table 2: Structural Isomers and Positional Variants
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Bromine Position | Alkyl Substituent |
|---|---|---|---|---|---|
| 2-(4-Bromo-2-tert-butylphenoxy)acetic acid | 425372-86-7 | C₁₂H₁₅BrO₃ | 287.15 | Para (4-position) | tert-Butyl at 2-position |
| 2-(2-Bromo-4-tert-butylphenoxy)acetic acid | 117947-05-4 | C₁₂H₁₅BrO₃ | 287.15 | Ortho (2-position) | tert-Butyl at 4-position |
| 2-(4-Bromo-3-methylphenoxy)acetic acid | 90971-89-4 | C₉H₉BrO₃ | 245.07 | Para (4-position) | Methyl at 3-position |
| 3-(Bromomethyl)phenoxyacetic acid | 136645-25-5 | C₉H₉BrO₃ | 245.07 | Benzyl side chain | None |
The positional relationship between bromine and tert-butyl substituents significantly influences the molecular properties and reactivity patterns [14] [16]. In the target compound, the para-bromine and ortho-tert-butyl arrangement creates distinct electronic effects compared to the alternative 2-bromo-4-tert-butyl isomer, where the positions are reversed [2] [4]. The bulky tert-butyl group at the ortho position relative to the phenoxy linkage introduces steric hindrance that affects molecular conformation and potential intermolecular interactions [14] [16].
Comparative analysis with related brominated phenoxyacetic derivatives reveals the impact of substituent size and position on molecular architecture [11] [14]. The 4-bromo-3-methyl variant demonstrates how smaller alkyl substituents affect the overall molecular profile, resulting in a lower molecular weight and different physicochemical properties [11]. The bromomethyl derivative represents an alternative bromination pattern where the bromine atom is incorporated into a side chain rather than directly attached to the aromatic ring [8] [13].
The electronic effects of substituent positioning follow established principles of aromatic chemistry, where electron-withdrawing bromine and electron-donating tert-butyl groups create complementary influence patterns on the aromatic system [14] [16]. The para-bromine substitution provides moderate electron-withdrawal through both inductive and resonance effects, while the ortho-tert-butyl group offers electron-donation through hyperconjugation and steric bulk [14] [16].
The conformational behavior of (2-Bromo-4-tert-butylphenoxy)acetic acid involves rotational degrees of freedom around key bonds that influence the three-dimensional molecular architecture [19] [20]. Phenoxyacetic acid derivatives typically adopt specific conformational preferences determined by intramolecular interactions and steric factors [20]. The compound contains three primary rotational axes: the phenyl-oxygen bond, the oxygen-carbon bond connecting to the acetic acid moiety, and the carbon-carbon bond within the acetic acid side chain [19] [20].
Table 3: Computational Chemistry Parameters
| Parameter | Value |
|---|---|
| Topological Polar Surface Area | 46.53 square angstroms |
| Partition Coefficient (LogP) | 3.21 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
| Heavy Atom Count | 16 |
| Aromatic Ring Count | 1 |
Conformational analysis studies of phenoxyacetic acid derivatives indicate that these compounds can adopt multiple stable conformations, with preferences for either synclinal or antiperiplanar arrangements [20]. The synclinal conformation involves a gauche relationship between the phenyl ring and the carboxyl group, while the antiperiplanar conformation features an anti arrangement [20]. These conformational preferences are influenced by intramolecular hydrogen bonding, steric interactions, and electronic effects from ring substituents [19] [20].
The presence of the bulky tert-butyl group at the ortho position relative to the phenoxy linkage introduces significant conformational constraints [14] [16]. This steric bulk restricts rotation around the phenyl-oxygen bond and influences the preferred orientation of the acetic acid side chain [14] [16]. The bromine substituent at the para position contributes additional electronic effects that can stabilize specific conformational arrangements through weak intermolecular interactions [14] [16].
Theoretical calculations and experimental studies of related phenoxyacetic derivatives suggest that the most stable conformations minimize steric clashes while maximizing favorable electronic interactions [16] [21]. The tert-butyl group typically adopts a staggered conformation to minimize internal strain, while the acetic acid moiety can rotate to optimize intermolecular hydrogen bonding in crystalline environments [16] [21]. The four rotatable bonds identified in the computational analysis provide conformational flexibility while maintaining overall molecular stability [3] [5].
The structural characteristics of (2-Bromo-4-tert-butylphenoxy)acetic acid can be systematically compared with other phenoxyacetic acid derivatives to understand structure-activity relationships and molecular property variations [14] [15] [16]. Phenoxyacetic acid derivatives represent a broad class of compounds with varying substitution patterns that influence their physicochemical and biological properties [14] [15] [21].
Comparative analysis with unsubstituted phenoxyacetic acid reveals the significant impact of ring substituents on molecular properties [16] [21]. The parent phenoxyacetic acid exhibits the highest aromaticity among phenoxyacetic derivatives, while halogen and alkyl substitutions reduce aromatic character through electronic perturbation [16]. The introduction of chlorine substituents in related compounds such as 2,4-dichlorophenoxyacetic acid and 4-chlorophenoxyacetic acid demonstrates similar electronic effects to bromine substitution, though with different magnitudes [14] [16].
The tert-butyl substituent in the target compound provides unique steric and electronic characteristics compared to smaller alkyl groups found in related derivatives [14] [21]. Methyl-substituted phenoxyacetic acids, such as 2-methyl-4-chlorophenoxyacetic acid, exhibit different conformational preferences and physicochemical properties due to reduced steric bulk [15] [16]. The bulky tert-butyl group creates a more lipophilic environment and restricts molecular flexibility compared to smaller substituents [14] [15].
Electronic effects analysis demonstrates that bromine substitution provides stronger electron-withdrawing effects compared to chlorine, influencing the reactivity and stability of the aromatic system [14] [16]. The para-bromine position in the target compound creates different electronic distribution patterns compared to ortho or meta substitution, as observed in positional isomers [14] [16]. Studies of related halogenated phenoxyacetic derivatives indicate that substitution position significantly affects molecular hardness, reactivity, and aromaticity indices [16].
Structure-property relationships in phenoxyacetic acid derivatives show that the combination of electron-withdrawing halogens and electron-donating alkyl groups creates balanced electronic systems [14] [15] [16]. The target compound's substitution pattern of para-bromine and ortho-tert-butyl represents an optimal arrangement for maintaining aromatic stability while providing specific reactivity characteristics [14] [16]. Comparative molecular modeling studies suggest that this substitution pattern offers favorable binding interactions in biological systems while maintaining chemical stability [14] [15].